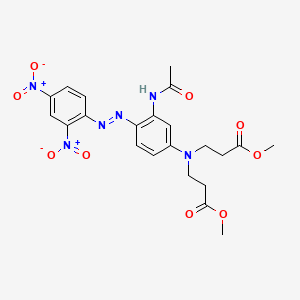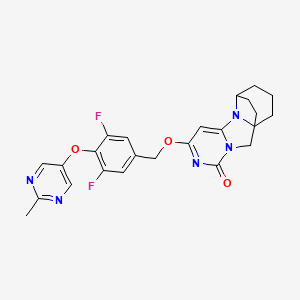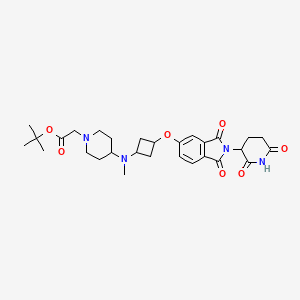![molecular formula C12H24O12 B12378118 [1-13Cgal]Lactose Monohydrate](/img/structure/B12378118.png)
[1-13Cgal]Lactose Monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-13Cgal]Lactose Monohydrate is a labeled form of lactose monohydrate, where the galactose moiety is isotopically labeled with carbon-13. Lactose monohydrate itself is a disaccharide composed of glucose and galactose, commonly found in milk and dairy products. The labeling with carbon-13 makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-13Cgal]Lactose Monohydrate involves the incorporation of carbon-13 into the galactose moiety. This can be achieved through enzymatic or chemical synthesis methods. The labeled galactose is then combined with glucose to form the disaccharide lactose. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of lactose using microorganisms that can incorporate carbon-13 into the galactose moiety. The resulting product is then purified and crystallized to obtain the monohydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
[1-13Cgal]Lactose Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lactobionic acid.
Reduction: Reduction reactions can convert lactose into lactitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of the sugar moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine water for oxidation, reducing agents like sodium borohydride for reduction, and various acids or bases for substitution reactions. The conditions typically involve specific temperatures and pH levels to optimize the reaction yields.
Major Products
The major products formed from these reactions include lactobionic acid from oxidation, lactitol from reduction, and various substituted lactose derivatives from substitution reactions .
Applications De Recherche Scientifique
[1-13Cgal]Lactose Monohydrate has a wide range of scientific research applications:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) studies to investigate the structure and dynamics of carbohydrates.
Biology: Employed in metabolic studies to trace the incorporation and utilization of lactose in biological systems.
Medicine: Utilized in diagnostic tests to study lactose metabolism and diagnose lactose intolerance.
Industry: Applied in the food industry to study the behavior of lactose in various food products and processes.
Mécanisme D'action
The mechanism of action of [1-13Cgal]Lactose Monohydrate involves its incorporation into metabolic pathways where lactose is utilized. The carbon-13 label allows researchers to trace the metabolic fate of lactose, providing insights into the molecular targets and pathways involved. This includes the breakdown of lactose into glucose and galactose by the enzyme lactase and the subsequent utilization of these monosaccharides in cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-13Cglc]Lactose Monohydrate: Similar to [1-13Cgal]Lactose Monohydrate but with the carbon-13 label on the glucose moiety.
α-Lactose Hydrate: A different crystalline form of lactose with similar applications but without isotopic labeling.
Uniqueness
The uniqueness of this compound lies in its specific labeling of the galactose moiety with carbon-13, making it particularly useful for studies focused on the galactose component of lactose.
Propriétés
Formule moléculaire |
C12H24O12 |
|---|---|
Poids moléculaire |
361.30 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy(613C)oxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+;/m1./s1/i12+1; |
Clé InChI |
WSVLPVUVIUVCRA-HPKHWNBYSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@@H]([C@H]([13C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide](/img/structure/B12378061.png)


![[(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12378084.png)
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![6-Methyl-9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,7-dihydropyrido[4,3-d][2]benzazepine](/img/structure/B12378097.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)




